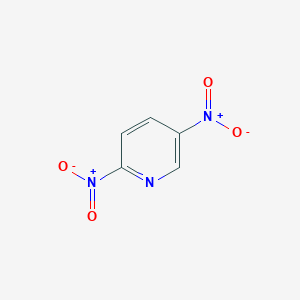

2,5-Dinitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dinitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O4/c9-7(10)4-1-2-5(6-3-4)8(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXDYINZWPPUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376514 | |

| Record name | 2,5-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15009-92-4 | |

| Record name | 2,5-Dinitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15009-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,5 Dinitropyridine and Its Analogues

Direct Nitration Strategies for Pyridine (B92270) Frameworks

Directly introducing two nitro groups onto an unsubstituted pyridine ring is an exceptionally challenging synthetic task. The methodologies in this section primarily focus on the synthesis of mono-nitrated pyridines, which can serve as precursors for further functionalization, and highlight the difficulties associated with achieving dinitration directly.

Classical Electrophilic Aromatic Nitration Approaches and Associated Synthetic Challenges

The pyridine ring is structurally related to benzene (B151609) but has one methine group replaced by a more electronegative nitrogen atom. wikipedia.org This nitrogen atom significantly influences the ring's reactivity. It withdraws electron density from the ring, making pyridine less reactive than benzene in electrophilic aromatic substitution (EAS) reactions. gcwgandhinagar.com Furthermore, the lone pair of electrons on the nitrogen atom is basic and readily attacked by the acidic reagents typically used for nitration, such as a mixture of nitric acid and sulfuric acid. gcwgandhinagar.comquora.com

This protonation forms a pyridinium (B92312) ion, which is even more deactivated towards electrophilic attack than the neutral pyridine molecule. gcwgandhinagar.comuomustansiriyah.edu.iq Consequently, direct nitration of pyridine is sluggish and requires harsh conditions, such as high temperatures, which often lead to low yields and ring oxidation. quora.comquora.comiust.ac.ir When substitution does occur, it happens preferentially at the 3-position, which is the most electron-rich carbon in the deactivated ring. wikipedia.orgquora.com For instance, the direct nitration of pyridine itself to yield 3-nitropyridine (B142982) is highly inefficient. iust.ac.ir These combined factors make the direct dinitration of a bare pyridine framework via classical EAS methods synthetically unviable.

Application of Dinitrogen Pentoxide (N₂O₅) in Pyridine Nitration and Subsequent Transformation

An effective alternative to classical nitration for producing 3-nitropyridines involves the use of dinitrogen pentoxide (N₂O₅). ntnu.noresearchgate.net This method circumvents the issues of direct EAS on a deactivated ring by proceeding through a different mechanism. The reaction of a pyridine compound with N₂O₅, typically in an organic solvent like dichloromethane (B109758) or liquid sulfur dioxide, initially produces an N-nitropyridinium salt, such as N-nitropyridinium nitrate (B79036). researchgate.netrsc.orgntnu.no

This intermediate is not isolated but is treated in situ with an aqueous solution of a nucleophile, commonly sodium bisulfite (NaHSO₃). ntnu.nontnu.no The bisulfite ion attacks the N-nitropyridinium salt at the 2- or 4-position, forming transient N-nitro-dihydropyridine sulfonic acid intermediates. ntnu.norsc.org The key step is a subsequent intramolecular rearrangement where the nitro group migrates from the nitrogen atom to the 3-position of the ring. researchgate.net This migration is proposed to occur via a Current time information in Bangalore, IN.enamine.net sigmatropic shift. ntnu.noresearchgate.net Finally, the elimination of bisulfite regenerates the aromatic system, yielding the 3-nitropyridine product. ntnu.noresearchgate.net This method provides good yields for 3-nitropyridine and its derivatives. researchgate.net

| Substrate | Solvent for N₂O₅ Reaction | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyridine | Dichloromethane | Pour slurry into MeOH/H₂O with NaHSO₃ at RT | 3-Nitropyridine | 77 | researchgate.netntnu.no |

| 4-Methylpyridine | Dichloromethane | Pour slurry into MeOH/H₂O with NaHSO₃ at RT | 3-Nitro-4-methylpyridine | Good Yield | researchgate.net |

| 3-Methylpyridine | Dichloromethane | Pour slurry into MeOH/H₂O with NaHSO₃ at RT | 5-Nitro-3-methylpyridine | Moderate Yield | researchgate.net |

Nitration with Alternative Reagents and Optimized Reaction Conditions

To overcome the challenges of classical nitration, researchers have explored alternative nitrating agents. Nitronium tetrafluoroborate (B81430) (NO₂BF₄) can be used to nitrate pyridine derivatives where the nitrogen atom is sterically or electronically shielded. wikipedia.orgiust.ac.ir This reagent avoids the strongly acidic conditions that lead to pyridinium ion formation. For example, 2,6-dibromopyridine (B144722) can be nitrated with NO₂BF₄, followed by debromination to give 3-nitropyridine. wikipedia.org

Another approach involves using solid-phase reagents, which can offer safety and handling benefits. A complex formed from poly(4-vinylpyridine) and a nitrating mixture (PVP-NM) has been developed as a solid equivalent for the nitrating mixture, proving effective for the nitration of both activated and deactivated aromatic compounds under mild conditions. rsc.org Additionally, reagents like nitro-saccharin have been used in the presence of Lewis acids to achieve nitration of certain pyridines. youtube.com

Indirect Synthetic Routes via Precursor Derivatization

Given the difficulties of direct dinitration, indirect routes starting from pre-functionalized pyridines are the most effective and common strategies for synthesizing dinitropyridine compounds. By choosing appropriate activating or directing groups, the pyridine ring can be made sufficiently reactive for the introduction of two nitro groups.

Nitration of Substituted Pyridine Precursors (e.g., 2,6-Dichloropyridine (B45657), Aminopyridines)

The presence of activating groups, such as amino (-NH₂) or hydroxyl (-OH) groups, or meta-directing deactivating groups like halogens, on the pyridine ring significantly alters its reactivity and regioselectivity in nitration reactions.

Aminopyridines: The strongly activating amino group facilitates electrophilic substitution. The nitration of aminopyridines is a key method for producing dinitropyridine analogues. For instance, 2,6-diaminopyridine (B39239) can be successfully dinitrated at the 3- and 5-positions using a mixture of oleum (B3057394) (fuming sulfuric acid) and nitric acid to yield 2,6-diamino-3,5-dinitropyridine. google.comgoogle.comgoogleapis.com Similarly, 2-amino-5-nitropyridine (B18323) can be further nitrated to produce 2-amino-3,5-dinitropyridine. chemdad.com The synthesis of 2-amino-3,5-dinitropyridine can also be achieved by nitrating 2-amino-3-nitropyridine (B1266227) with concentrated sulfuric acid and nitric acid. prepchem.com The reduction of 2,5-dinitropyridine is also a reported route to 2-amino-5-nitropyridine, indicating the existence of the target compound. nbinno.com

Halogenated Pyridines: While halogens are deactivating, they direct electrophilic substitution to the meta positions. This property is exploited in the synthesis of dinitropyridines. 2,6-Dichloropyridine undergoes nitration with a mixture of sulfuric acid and nitric acid to afford 2,6-dichloro-3,5-dinitropyridine (B14073009). The use of oleum enhances the reactivity by generating a higher concentration of the nitronium ion (NO₂⁺). This di-chloro-di-nitro derivative is a versatile intermediate for further functionalization via nucleophilic substitution of the chlorine atoms. A multi-step synthesis starting from 2,6-dichloropyridine involves nitration, followed by selective amination and a second nitration step to yield 2-amino-3,5-dinitro-6-chloropyridine. sioc-journal.cnresearchgate.net

Hydroxypyridines: The activating hydroxyl group also enables dinitration. The reaction of 2-hydroxypyridine (B17775) compounds with a nitrating agent, such as a mixture of fuming nitric acid and concentrated or fuming sulfuric acid, at elevated temperatures (80-150 °C) produces 2-hydroxy-3,5-dinitropyridine (B1346602) derivatives in high yield. google.com

| Precursor | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,6-Diaminopyridine | Oleum, HNO₃ | Stirring at ambient temperature | 2,6-Diamino-3,5-dinitropyridine | >50% | google.comgoogle.com |

| 2-Amino-3-nitropyridine | conc. H₂SO₄, HNO₃ | 0 °C then 45 °C for 90 min | 2-Amino-3,5-dinitropyridine | Not specified | prepchem.com |

| 2,6-Dichloropyridine | 98% H₂SO₄, HNO₃ | Not specified | 2,6-Dichloro-3,5-dinitropyridine | Not specified | |

| 2-Hydroxypyridine | Fuming HNO₃, Fuming H₂SO₄ | 80-150 °C | 2-Hydroxy-3,5-dinitropyridine | High Yield | google.com |

Multi-Component Reactions for Dinitropyridine Scaffold Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot procedure to form a product that incorporates portions of all starting materials. preprints.org This approach offers significant advantages in terms of step economy and reduced waste generation. nih.gov

The Hantzsch dihydropyridine (B1217469) synthesis is a classic MCR that constructs a 1,4-dihydropyridine (B1200194) ring from an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. organic-chemistry.org Subsequent oxidation can then yield the corresponding pyridine. While this and other MCRs like the Biginelli or Ugi reactions are powerful tools for building complex heterocyclic scaffolds, their direct application to form a dinitropyridine ring from simple, non-nitrated precursors is not widely reported. nih.gov The challenge lies in incorporating nitro-group-containing building blocks that are compatible with the MCR conditions. A more plausible strategy would involve using an MCR to construct a substituted pyridine ring that is amenable to a subsequent dinitration step, as described in section 2.2.1.

A related, though mechanistically distinct, transformation is the Zincke reaction. wikipedia.org This is not a true MCR but a multi-step process for creating new pyridinium salts. It involves the reaction of a pyridine with 2,4-dinitrochlorobenzene to form an activated N-(2,4-dinitrophenyl)pyridinium salt (a Zincke salt). enamine.netwikipedia.org This salt then undergoes ring-opening upon reaction with a primary amine, followed by cyclization to form a new pyridinium salt, incorporating the nitrogen from the primary amine into the ring. enamine.netscielo.br

Regioselective Nitration Control in Pyridine Systems

The introduction of nitro groups onto a pyridine ring via electrophilic aromatic substitution is notoriously challenging. The pyridine nitrogen atom, being basic, is protonated under the strong acidic conditions typical of nitration, forming a pyridinium ion. This not only deactivates the ring towards electrophilic attack but also directs incoming substituents, making regioselective control a significant synthetic hurdle. kochi-tech.ac.jpresearchgate.net

Historically, direct nitration of pyridine required harsh conditions, such as using potassium nitrate in fuming sulfuric acid at extremely high temperatures (350°C), which resulted in very low yields of 3-nitropyridine. ntnu.no Modern methodologies have been developed to overcome these limitations and achieve greater control over the position of nitration.

A pivotal advancement is the use of dinitrogen pentoxide (N₂O₅) . kochi-tech.ac.jpresearchgate.net This method avoids the typical electrophilic aromatic substitution mechanism. Instead, the reaction proceeds through the formation of an N-nitropyridinium salt intermediate. researchgate.netntnu.no This intermediate then undergoes a nucleophilic addition, often by a bisulfite ion, followed by a Current time information in Bangalore, IN.wikipedia.org-sigmatropic rearrangement that migrates the nitro group from the nitrogen to the C-3 position of the ring. Subsequent elimination regenerates the aromatic system, yielding 3-nitropyridine with high regioselectivity and in good yields (up to 77%). researchgate.netntnu.no

The choice of nitrating agent can dramatically alter the reaction's regioselectivity, as demonstrated in complex polycyclic systems containing a pyridine ring. A study on a benzocycloheptapyridine system highlighted this principle effectively. acs.orgnih.gov

Using classical nitrating conditions (KNO₃ in H₂SO₄ at low temperatures), nitration occurred exclusively on the electron-rich benzene ring portion of the molecule. acs.orgnih.gov

In contrast, employing tetrabutylammonium nitrate-trifluoroacetic anhydride (B1165640) (TBAN-TFAA) resulted in the exclusive nitration at the 3-position of the pyridine ring, leaving the benzene ring untouched. acs.orgnih.gov

This stark difference underscores the power of modern reagents to direct functionalization to specific, desired positions on the pyridine core, enabling the synthesis of complex and precisely substituted molecules.

Functionalization and Derivatization Approaches to this compound Variants

Once the dinitropyridine scaffold is obtained, it serves as a versatile platform for creating a wide array of derivatives. The strongly electron-withdrawing nature of the two nitro groups significantly influences the reactivity of the pyridine ring, primarily by making it susceptible to nucleophilic attack.

Several strategies exist for introducing nitro groups onto a pyridine ring, ranging from classical methods to more refined, modern techniques. kochi-tech.ac.jp

Direct Nitration with Mixed Acid: The most conventional method involves treating a pyridine derivative with a mixture of concentrated or fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). kochi-tech.ac.jp This approach often requires elevated temperatures and can lead to mixtures of products if multiple positions are susceptible to nitration. A specific application is the synthesis of 2-hydroxy-3,5-dinitropyridine by nitrating 2-hydroxypyridine with fuming nitric acid and fuming sulfuric acid at temperatures between 80-150°C. fishersci.pt

Nitration with Dinitrogen Pentoxide (N₂O₅): As a more advanced method, N₂O₅ in an organic solvent like dichloromethane or sulfur dioxide offers a milder alternative for nitrating pyridines. kochi-tech.ac.jpntnu.no This technique is particularly effective for producing 3-nitropyridines and can be adapted for various substituted pyridines. researchgate.netntnu.no

"Built-in" Method: An alternative conceptual approach is the "built-in" method, where a fragment already containing a nitro group is used as a building block in the synthesis of the pyridine ring itself. kochi-tech.ac.jp This strategy circumvents the challenges of direct nitration on a pre-formed pyridine ring.

The choice of method depends on the starting material's existing substituents and the desired final product. For instance, the presence of a strong electron-donating group, such as an amino or hydroxyl group, is often essential for the successful introduction of two nitro groups onto the pyridine ring.

Table 1: Comparison of Nitration Methods for Pyridine Systems

| Method | Reagents | Typical Conditions | Key Features & Applications |

|---|---|---|---|

| Mixed Acid | HNO₃ / H₂SO₄ | Often requires elevated temperatures. | Traditional method; suitable for activated pyridines like 2-hydroxypyridine. |

| Dinitrogen Pentoxide | N₂O₅ in CH₂Cl₂ or SO₂ | Milder, often room temperature. | High regioselectivity for 3-nitropyridines; proceeds via an N-nitropyridinium intermediate. researchgate.netntnu.no |

| TBAN-TFAA | Tetrabutylammonium nitrate / Trifluoroacetic anhydride | Low temperature. | Offers unique regioselectivity, capable of nitrating the pyridine ring in the presence of other aromatic systems. acs.orgnih.gov |

Manipulation of Existing Substituents on the Dinitropyridine Core

The two nitro groups on the dinitropyridine core render the ring highly electron-deficient, activating it for a variety of transformations, most notably nucleophilic aromatic substitution (SNAr). This allows for the strategic replacement or modification of substituents to generate diverse analogues.

A prime example is the use of 2-chloro-3,5-dinitropyridine (B146277) as a synthetic intermediate. The chlorine atom at the 2-position is exceptionally reactive towards nucleophiles due to the strong activating effect of the nitro groups at the 3- and 5-positions. This allows for its displacement by a wide range of nucleophiles, such as amines, to produce various 2-substituted-3,5-dinitropyridines.

Another powerful manipulation involves the selective reduction of one nitro group in the presence of the other. The 3-nitro group of certain dinitropyridine derivatives can be selectively reduced to an amino group, for example, by using ammonium sulfide (B99878). This transformation yields aminonitropyridine intermediates, which can then undergo further, distinct chemical reactions at the newly formed amino group, allowing for sequential and controlled derivatization.

The nitro groups themselves can also act as leaving groups in SNAr reactions, particularly when attacked by soft nucleophiles like thiols. Furthermore, methods like the Vicarious Nucleophilic Substitution (VNS) of hydrogen allow for the introduction of carbon or amino groups at positions activated by a nitro group, such as the position para to the nitro group in 3-nitropyridines. researchgate.net

Table 2: Examples of Functionalization Reactions on Dinitropyridine Cores

| Starting Material | Reagent/Conditions | Transformation | Product Type |

|---|---|---|---|

| 2-Chloro-3,5-dinitropyridine | Amines | Nucleophilic Aromatic Substitution (SNAr) of Chlorine | 2-Amino-3,5-dinitropyridine derivatives |

| 2-Chloro-3,5-dinitropyridine | Thioamides | SNAr followed by cyclization | Fused thiazolo[5,4-b]pyridine (B1319707) systems |

| 3,5-Dinitropyridine (B58125) Derivatives | Ammonium Sulfide | Selective reduction of one nitro group | Amino-nitropyridine derivatives |

| 3-Nitropyridines | Hydroxylamine (B1172632) / Base (VNS) | Vicarious Nucleophilic Substitution of Hydrogen | 4-Amino-3-nitropyridines researchgate.net |

Mechanistic Investigations of 2,5 Dinitropyridine Reactivity

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for pyridines, particularly those activated by electron-withdrawing groups. The presence of two nitro groups in 2,5-dinitropyridine significantly influences its reactivity towards nucleophiles.

Mechanistic Pathways of SNAr in Dinitropyridine Systems

The generally accepted mechanism for SNAr reactions in dinitropyridine systems is a two-step addition-elimination process. pressbooks.pubsemanticscholar.org In the initial step, the nucleophile attacks an electron-deficient carbon atom of the pyridine (B92270) ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex or σ-complex. pressbooks.pubsemanticscholar.org This intermediate is characterized by the temporary loss of aromaticity in the pyridine ring. pressbooks.pub

The reaction can proceed through different pathways depending on the specific reactants and conditions. These pathways include:

Uncatalyzed Mechanism: The departure of the leaving group from the Meisenheimer complex can be the rate-determining step. semanticscholar.orgscirp.org Alternatively, the formation of the initial zwitterionic intermediate can be the slow step. semanticscholar.orgresearchgate.net

Base-Catalyzed Pathways: In the presence of a base, the reaction can be accelerated. The specific base (SB) mechanism involves the rapid formation of the Meisenheimer intermediate, followed by a slower, base-assisted departure of the leaving group. researchgate.netresearchgate.net Computational studies on related dinitropyridine systems with piperidine (B6355638) have modeled both uncatalyzed and base-catalyzed pathways. researchgate.net

The hydrolysis of 2-chloro-3,5-dinitropyridine (B146277) provides an example of a more complex pathway, proceeding through a nucleophilic ring-opening ring-closure (ANRORC) mechanism. rsc.org

Influence of Electron-Withdrawing Nitro Groups on Electrophilicity and Reactivity

The two nitro (NO₂) groups in this compound are powerful electron-withdrawing groups that significantly enhance the electrophilicity of the pyridine ring. researchgate.netresearchgate.netsemanticscholar.org This increased electrophilicity makes the ring highly susceptible to attack by nucleophiles. researchgate.netresearchgate.net The nitro groups activate the carbon atoms to which they are attached, as well as the ortho and para positions, for nucleophilic attack. pressbooks.publibretexts.org

The strong electron-withdrawing nature of the nitro groups stabilizes the negatively charged Meisenheimer complex formed during the SNAr reaction. pressbooks.publibretexts.org This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. colby.edu The more electron-withdrawing groups present on the aromatic ring, the faster the nucleophilic aromatic substitution reaction proceeds. masterorganicchemistry.com In dinitropyridine systems, the nitro groups play a crucial role in enhancing the electrophilic character of the carbon centers, facilitating nucleophilic substitution. researchgate.net Computational studies using Density Functional Theory (DFT) have confirmed that the nitro groups significantly enhance the electrophilic nature of the pyridine ring, making it more susceptible to nucleophilic attack. researchgate.net

Kinetic and Thermodynamic Parameters Governing Nucleophilic Attack

The kinetics of SNAr reactions involving dinitropyridine systems are influenced by several factors, including the nature of the nucleophile, the leaving group, and the solvent. The rate of reaction is often determined by either the formation or the decomposition of the Meisenheimer complex. semanticscholar.orgresearchgate.netresearchgate.net

Rate-Determining Step: For the reaction of 2-chloro-3,5-dinitropyridine with various anilines in methanol, the departure of the leaving group from the Meisenheimer complex is the rate-determining step. researchgate.net In contrast, for some reactions of 2,4-dinitrobenzene derivatives with hydrazine, the formation of the zwitterionic intermediate is the rate-limiting step. semanticscholar.org Computational studies on the reaction of 2-ethoxy-3,5-dinitropyridine (B100253) and 2-methoxy-3,5-dinitropyridine (B98874) with piperidine showed that in the uncatalyzed pathway, the decomposition of the Meisenheimer complex is the slow step, whereas with a base catalyst, the formation of the Meisenheimer complex becomes rate-determining. researchgate.netresearchgate.net

Thermodynamics: SNAr reactions of dinitropyridine derivatives are often thermodynamically favorable. For instance, the reactions of 2-ethoxy-3,5-dinitropyridine and 2-methoxy-3,5-dinitropyridine with piperidine were calculated to be exothermic. researchgate.net The stability of the Meisenheimer complex is a key thermodynamic factor. In the case of 4-methoxy-3,5-dinitropyridine, the acetal (B89532) sigma complex is thermodynamically more stable than the methine sigma complex. publish.csiro.aupublish.csiro.au

Activation Parameters: The activation parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy of activation (ΔG), provide insight into the reaction mechanism. researchgate.netdalalinstitute.com The rate of reaction is exponentially dependent on the free energy of activation; a lower ΔG corresponds to a faster reaction. dalalinstitute.com For the reaction of 2-chloro-3,5-dinitropyridine with anilines, the variation in activation parameters suggests a common reaction mechanism. researchgate.net

Below is a table summarizing kinetic data for the reaction of 2-chloro-3,5-dinitropyridine with substituted anilines.

| Substituent in Aniline (B41778) | kA (M-1s-1) |

|---|---|

| p-OCH3 | 1.20 x 10-3 |

| p-CH3 | 6.31 x 10-4 |

| H | 2.51 x 10-4 |

| p-Cl | 1.00 x 10-4 |

| m-Cl | 3.16 x 10-5 |

Stereoelectronic Effects and Steric Hindrance in SNAr Reactions

Stereoelectronic and steric effects play a significant role in the reactivity of dinitropyridine systems in SNAr reactions.

Stereoelectronic Effects: These effects arise from the spatial arrangement of orbitals and can influence reaction rates and regioselectivity. wikipedia.org In the context of SNAr reactions, stereoelectronic factors affect the orientation and approach of the nucleophile. researchgate.net The geometry of the pyridine ring and its substituents can impact the stability of the transition state. For example, in 2-methoxy-3,5-dinitropyridine, the methoxy (B1213986) group is positioned syn to the ring nitrogen to minimize repulsion with the 3-nitro group, and both the methoxy and 3-nitro groups are twisted out of the pyridine ring plane. cdnsciencepub.com This conformation influences the molecule's reactivity. cdnsciencepub.com

Reduction Reactions of Nitro Groups in this compound Derivatives

The reduction of nitro groups is a fundamental transformation in the chemistry of nitroaromatic compounds, providing access to amino derivatives which are valuable synthetic intermediates. acs.org

Selective Reduction Methodologies for Nitro Moieties

The selective reduction of one nitro group in a dinitropyridine derivative is a key synthetic challenge. Various methods have been developed to achieve this transformation with high chemoselectivity. organic-chemistry.org

One common approach involves the use of ammonium (B1175870) sulfide (B99878) ((NH₄)₂S). For example, in the synthesis of novel imidazo[4,5-b]pyridines, 2-chloro-3,5-dinitropyridine is first reacted with an amine, and the subsequent selective reduction of the 3-nitro group is accomplished using ammonium sulfide to yield the corresponding 3-amino-5-nitropyridine derivative. nih.govmdpi.com

Another method for selective nitro group reduction is catalytic hydrogenation. For instance, the reduction of a nitro group in the synthesis of a DNA-dependent protein kinase inhibitor was achieved using ammonium formate (B1220265) and a palladium on carbon (Pd/C) catalyst. nih.gov

Other reagents and systems have also been employed for the selective reduction of nitroarenes, including:

Hydrazine glyoxylate (B1226380) in the presence of zinc or magnesium powder.

Tetrahydroxydiboron, which can be used in water and is effective for a rapid and chemoselective reduction. organic-chemistry.org

The choice of reducing agent and reaction conditions is crucial for achieving the desired selectivity, especially when other reducible functional groups are present in the molecule. acs.org

The following table lists some reagents used for the selective reduction of nitro groups.

| Reagent/System | Notes | Reference |

|---|---|---|

| Ammonium sulfide ((NH₄)₂S) | Used for selective reduction of one nitro group in dinitropyridines. | nih.gov, mdpi.com |

| Ammonium formate / Pd/C | Catalytic transfer hydrogenation for selective nitro reduction. | nih.gov |

| Hydrazine glyoxylate / Zn or Mg | Rapid reduction at room temperature, tolerant of other functional groups. | |

| Tetrahydroxydiboron | Metal-free, highly chemoselective reduction in water. | organic-chemistry.org |

Formation of Amino- and Hydroxyamino-Dinitropyridine Derivatives

The introduction of amino and hydroxyamino functionalities to a dinitropyridine core can proceed through various synthetic routes, often involving the transformation of other functional groups on the pyridine ring.

One significant pathway to an amino-dinitropyridine derivative involves the rearrangement of a nitramino precursor. For instance, the nitration of 2-amino-5-nitropyridine (B18323) initially forms 2-nitramino-5-nitropyridine. This intermediate can then be rearranged in the presence of sulfuric acid to yield 2-amino-3,5-dinitropyridine. dtic.mil If this rearrangement is conducted at elevated temperatures, the primary product becomes 5-nitro-2-pyridone, formed via acid hydrolysis of the nitramino intermediate. dtic.mil

Direct amination on the dinitropyridine ring system can also be achieved. The reaction of certain dinitropyridine N-oxides with hydroxylamine (B1172632) hydrochloride in an aqueous potassium hydroxide (B78521) solution has been shown to afford the corresponding amino derivative through a process of indirect nucleophilic substitution. arkat-usa.org Furthermore, nucleophilic aromatic substitution on halogenated dinitropyridines is a common strategy. For example, 2-chloro-3,5-dinitropyridine readily reacts with various amines and thiols to yield the corresponding substituted 2-amino- or 2-thio-3,5-dinitropyridine derivatives. mdpi.comarkat-usa.org Similarly, 2-amino-3,5-dinitro-6-chloropyridine can be synthesized and subsequently reacted with nucleophiles like ammonia (B1221849) to produce diamino-dinitropyridine derivatives. sioc-journal.cn

The table below summarizes the synthesis of various amino-dinitropyridine derivatives.

| Starting Material | Reagent(s) | Product | Reference(s) |

| 2-Nitramino-5-nitropyridine | Sulfuric Acid | 2-Amino-3,5-dinitropyridine | dtic.mil |

| 2-Chloro-3,5-dinitropyridine | Thiols / Et3N | 2-Thio-3,5-dinitropyridine derivatives | arkat-usa.org |

| 2-Chloro-3,5-dinitropyridine | Amines | 2-Amino-3,5-dinitropyridine derivatives | mdpi.com |

| Dinitropyridine N-oxide | Hydroxylamine hydrochloride / KOH | Amino-dinitropyridine N-oxide | arkat-usa.org |

Oxidation Processes and N-Oxide Formation

The oxidation of the pyridine nitrogen to form an N-oxide is a key transformation that significantly alters the electronic properties and reactivity of the dinitropyridine ring.

The synthesis of dinitropyridine N-oxides is typically achieved through the direct oxidation of the corresponding dinitropyridine derivative. A widely used method involves the oxidation of 2,6-diamino-3,5-dinitropyridine with 30% aqueous hydrogen peroxide in acetic acid. dtic.milumich.edu This reaction, when heated, proceeds in high yield (up to 85%) to form 2,6-diamino-3,5-dinitropyridine-1-oxide. dtic.milresearchgate.net

For pyridine rings that are less activated, stronger oxidizing agents are required. Halogenated nitropyridines, such as 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine (B43025), can be successfully oxidized to their respective N-oxides using trifluoroperacetic acid. rsc.org Other oxidizing systems, including hydrogen peroxide with catalysts like methyltrioxorhenium (MTO) or manganese porphyrin complexes, are also effective for the N-oxidation of various pyridine derivatives. arkat-usa.orgumich.edu

The table below presents common methods for the synthesis of dinitropyridine N-oxides.

| Starting Material | Oxidizing Agent(s) | Product | Reference(s) |

| 2,6-Diamino-3,5-dinitropyridine | 30% H2O2 in Acetic Acid | 2,6-Diamino-3,5-dinitropyridine-1-oxide | dtic.milumich.eduresearchgate.net |

| 2-Chloro-3-nitropyridine | Trifluoroperacetic Acid | 2-Chloro-3-nitropyridine N-oxide | rsc.org |

| 2-Chloro-5-nitropyridine | Trifluoroperacetic Acid | 2-Chloro-5-nitropyridine N-oxide | rsc.org |

| 3,5-Dimethoxypyridine N-oxide | Nitrating Agent | 3,5-Dimethoxy-2,6-dinitropyridine (B8387430) N-oxide | arkat-usa.org |

Reactivity Profiles of N-Oxide Derivatives

The presence of the N-oxide functionality, combined with two nitro groups, renders the pyridine ring highly electron-deficient and susceptible to nucleophilic attack. The N-oxide group significantly enhances the reactivity of substituents, particularly at the C2 and C4 positions.

For example, 2-chloro-3-nitropyridine N-oxide and 2-chloro-5-nitropyridine N-oxide are stable, crystalline compounds that readily react with benzoic acid. rsc.org This reaction results in the formation of N-benzoyloxypyridone derivatives in good yields, which are themselves potent acylating agents for amines. rsc.org The nitro group's position influences the reactivity, with the activating effect being more pronounced when it is para to the reacting center. nih.gov

Aminolysis is another characteristic reaction of dinitropyridine N-oxides. The reaction of 3,5-dimethoxy-2,6-dinitropyridine N-oxide with amines, however, does not lead to the expected diamino product. Instead, it results in a different substitution pattern, highlighting the complex interplay of activating groups on the ring. arkat-usa.org The N-oxide moiety also plays a crucial role in the properties of energetic materials; for example, 2,6-diamino-3,5-dinitropyridine-1-oxide exhibits high thermal stability and insensitivity, attributed in part to extensive intermolecular and intramolecular hydrogen bonding facilitated by the N-oxide oxygen. dtic.millukasiewicz.gov.pl

Rearrangement and Dearomatization Pathways

Dinitropyridines can undergo reactions that lead to significant structural changes, including skeletal rearrangements and the loss of aromaticity through cycloaddition processes.

Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded group moves across a π-electron system to a new position. libretexts.orgwikipedia.org These reactions are classified by an [i,j] notation, indicating the number of atoms over which the bond migrates. libretexts.org Common examples include dtic.milCurrent time information in Bangalore, IN. and umich.eduumich.edu shifts. libretexts.orgdigimat.in

While the direct sigmatropic migration of a nitro group on a simple dinitropyridine ring is not extensively documented in the surveyed literature, rearrangements involving nitro-bearing precursors are known. A notable example is the acid-catalyzed rearrangement of 2-nitramino-5-nitropyridine, which proceeds through a complex mechanism to form 2-amino-3,5-dinitropyridine. dtic.mil This transformation involves the migration of a substituent and a shift in the position of a nitro group on the pyridine ring. In other heterocyclic systems, transition-metal catalysts have been shown to promote the selective migration of nitro groups. For instance, Rhodium(II) complexes can catalyze the migration of a nitro group in β-nitro styryl azides to form 3-nitroindoles, demonstrating the feasibility of controlled nitro group shifts under specific catalytic conditions. researchgate.net

The electron-deficient nature of the dinitropyridine ring makes it an excellent dienophile or dipolarophile in cycloaddition reactions, which often result in dearomatization. A well-studied pathway is the 1,3-dipolar cycloaddition with azomethine ylides. mdpi.comresearchgate.net

Research has shown that 2-substituted 3,5-dinitropyridines act as effective 2π-partners in [3+2]-cycloaddition reactions with N-methyl azomethine ylide. mdpi.comarkat-usa.org This reaction proceeds via the C4=C5 double bond of the pyridine ring, which acts as the dipolarophile. The cycloaddition leads to the formation of novel, dearomatized heterocyclic systems, specifically decahydrodipyrrolo[3,4-b:3',4'-d]pyridine derivatives. arkat-usa.org In these products, two pyrrolidine (B122466) rings are fused to a partially saturated pyridine ring. The reaction is highly regioselective, and the addition of the two dipole molecules occurs from opposite sides of the pyridine ring. arkat-usa.org The nature of the substituent at the C2 position of the dinitropyridine can influence the reaction's feasibility and outcome. mdpi.com

The table below lists examples of dearomatized products from cycloaddition reactions.

| 2-Substituted 3,5-Dinitropyridine (B58125) Reactant | Dipole | Product Class | Reference(s) |

| 2-Chloro-3,5-dinitropyridine | N-methyl azomethine ylide | Decahydrodipyrrolo[3,4-b:3',4'-d]pyridine | arkat-usa.org |

| 2-Phenoxy-3,5-dinitropyridine | N-methyl azomethine ylide | Decahydrodipyrrolo[3,4-b:3',4'-d]pyridine | arkat-usa.org |

| 2-(Arylthio)-3,5-dinitropyridines | N-methyl azomethine ylide | Decahydrodipyrrolo[3,4-b:3',4'-d]pyridine | arkat-usa.org |

| 2-R-3,5-dinitropyridines | N-benzyl azomethine ylide | Tetracyclic pyrrolidine derivative | arkat-usa.org |

Vicarious Nucleophilic Substitution (VNS) in Dinitropyridine Chemistry

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including dinitropyridines. This reaction, distinct from classical SNAr processes that require a leaving group like a halogen on the aromatic ring, allows for the direct substitution of a hydrogen atom. The methodology was notably developed by Mieczysław Mąkosza and Jerzy Winiarski. organic-chemistry.orgsioc-journal.cn VNS typically involves the reaction of a nitro-activated aromatic ring with a nucleophile that possesses a leaving group on its α-carbon. organic-chemistry.orgnih.gov

The general mechanism proceeds in two main steps. First, a carbanion, which is stabilized by an electron-withdrawing group (EWG) and bears a leaving group (LG), adds to an electron-deficient carbon position on the pyridine ring. This addition forms a stable, negatively charged intermediate known as a Meisenheimer adduct. nih.gov In the second step, a base induces β-elimination of the leaving group and a proton from the ring, which restores aromaticity and yields the substituted product. nih.gov The presence of two nitro groups, as in this compound or its isomer 3,5-dinitropyridine, strongly activates the pyridine ring for this type of nucleophilic attack by stabilizing the anionic intermediate.

Research has demonstrated the utility of VNS for the alkylation of various nitropyridines. nih.gov For instance, electrophilic 3-nitropyridines, including 3,5-dinitropyridine, react efficiently with carbanions generated from sulfones and sulfonates. nih.gov The regioselectivity of the reaction is governed by the electronic effects of the nitro groups, directing the incoming nucleophile to the ortho and/or para positions. In the case of 3,5-dinitropyridine, substitution occurs at the C-2 (or C-6) position, which is ortho to the 3-nitro group and para to the 5-nitro group. nih.gov

Detailed research findings have shown that the reaction conditions can be optimized for high yields. For example, the reaction of 3,5-dinitropyridine with various sulfone-stabilized carbanions proceeds rapidly at low temperatures in the presence of a strong base.

| Nucleophile Precursor | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Phenyl(p-tolylsulfonyl)methane | 2-(Phenyl(p-tolylsulfonyl)methyl)-3,5-dinitropyridine | t-BuOK, THF, -60 °C, 3 min | 72 | nih.gov |

| Methyl Phenyl Sulfone | 2-(Phenylsulfonylmethyl)-3,5-dinitropyridine | t-BuOK, THF, -60 °C, 3 min | 79 | nih.gov |

The mechanism also has important steric considerations. Studies have revealed that for the β-elimination step to occur, the alkyl substituent and the adjacent nitro group tend to adopt a planar conformation to stabilize the resulting benzylic anion. nih.gov If the nucleophile is sterically hindered, it may successfully form the initial Meisenheimer adduct, but the subsequent elimination step can be inhibited, leading to the isolation of the protonated adduct instead of the final substituted product. nih.gov

Computational Chemistry and Theoretical Studies of 2,5 Dinitropyridine

Quantum Mechanical Approaches (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, are at the forefront of theoretical chemistry for elucidating the fundamental properties of molecules. These methods have been applied to dinitropyridine derivatives to understand their reaction mechanisms, energetics, and electronic characteristics.

Elucidation of Reaction Mechanisms and Identification of Transition States

Computational studies have been instrumental in exploring the reaction mechanisms involving dinitropyridine compounds. For instance, the nucleophilic aromatic substitution (SNAr) reactions of derivatives like 2-ethoxy-3,5-dinitropyridine (B100253) and 2-methoxy-3,5-dinitropyridine (B98874) with piperidine (B6355638) have been investigated using DFT. researchgate.netresearchgate.net These studies reveal that the electron-withdrawing nitro groups at the 3 and 5 positions of the pyridine (B92270) ring are crucial for facilitating these reactions. researchgate.net The calculations help in identifying the transition states, which are the high-energy structures that molecules pass through as they transform from reactants to products.

The reaction of 2-phenoxy-3,5-dinitropyridine with aniline (B41778) has also been a subject of theoretical investigation, with base catalysis being a key feature of the mechanism in certain solvents. rsc.org Computational analysis of related systems, such as the reactions of 2-phenoxy-3,5-dinitropyridine and 2-ethoxy-3,5-dinitropyridine with aliphatic amines, has shown the rapid and reversible formation of anionic σ-adducts. In some cases, these reactions proceed through a specific base-general acid (SB-GA) catalyzed mechanism. scirp.org

Calculation of Activation Energies and Characterization of Reaction Pathways

A significant advantage of quantum mechanical calculations is the ability to determine the activation energies of reactions, which provides a quantitative measure of the energy barrier that must be overcome for a reaction to occur. For the SNAr reactions of 2-ethoxy-3,5-dinitropyridine and 2-methoxy-3,5-dinitropyridine with piperidine, DFT calculations have been used to compute these activation barriers. researchgate.net The thermodynamic feasibility of these reaction pathways can also be assessed by calculating parameters such as the Gibbs free energy. researchgate.net

Kinetic and equilibrium studies of the reactions of 2-phenoxy-3,5-dinitropyridine and 2-ethoxy-3,5-dinitropyridine with aliphatic amines in DMSO have provided valuable data on the energetics of σ-adduct formation and subsequent nucleophilic substitution. These experimental findings, when coupled with computational models, offer a comprehensive understanding of the reaction pathways.

Electronic Structure Analysis and Molecular Orbital Theory of Dinitropyridines

The electronic structure of dinitropyridine derivatives plays a pivotal role in their reactivity. DFT studies on compounds like 2,6-dichloro-3,5-dinitropyridine (B14073009) have shown that the presence of nitro groups and chlorine atoms shortens the C-N bonds within the pyridine ring, leading to increased molecular rigidity. This has implications for the compound's thermal stability.

Molecular orbital theory, a key component of electronic structure analysis, provides insights into the distribution of electrons within a molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important as they relate to a molecule's ability to donate and accept electrons, respectively. For derivatives like 2-hydroxy-3,5-dinitropyridine (B1346602), frontier molecular orbital analysis has been used to understand intramolecular charge transfer and predict molecular reactivity. aip.orgtandfonline.comtandfonline.com Theoretical studies on dimers of 2,6-diamino-3,5-dinitropyridine and its N-oxide have also been conducted to understand their electronic interactions. growingscience.com

Molecular Modeling and Dynamics Simulations

Beyond static quantum mechanical calculations, molecular modeling and dynamics simulations offer a dynamic picture of molecular behavior, including conformational changes and intermolecular interactions.

Conformational Analysis and Molecular Rigidity Studies

Conformational analysis is crucial for understanding the three-dimensional shape of a molecule and how this influences its properties. For 2-hydroxy-3,5-dinitropyridine, potential energy surface scans using DFT have been performed to identify the most stable conformers. aip.orgtandfonline.comtandfonline.com These studies have revealed the existence of different conformers with varying relative energies. aip.org For instance, the most stable conformer of 2-hydroxy-3,5-dinitropyridine is characterized by a specific dihedral angle. aip.orgtandfonline.com

The rigidity of the molecular structure is another important aspect. As mentioned earlier, DFT studies on 2,6-dichloro-3,5-dinitropyridine have indicated that the substituents increase the molecular rigidity. This rigidity can have significant effects on the material properties of the compound.

Intermolecular Interactions and Crystal Packing Investigations

The arrangement of molecules in a crystal lattice is governed by intermolecular interactions. X-ray crystallography has been used to determine the crystal structure of 2-methoxy-3,5-dinitropyridine, revealing details about its molecular conformation and packing. cdnsciencepub.com The study showed that the molecule is not planar, with the methoxy (B1213986) and 3-nitro groups rotated out of the pyridine ring plane. cdnsciencepub.com

Computational studies complement these experimental findings by providing a detailed analysis of the forces driving crystal packing. For instance, in the crystal structure of 2,6-bis(picrylamino)-3,5-dinitropyridine (B1254963) (PYX), weak van der Waals forces are the primary intermolecular interactions. arkat-usa.org Molecular dynamics simulations have also been employed to study the effect of solvents on the crystal morphology of related compounds like 2,6-diamino-3,5-dinitropyridine-1-oxide. nih.gov

Prediction of Reactivity and Regioselectivity

Theoretical models are instrumental in forecasting the reactivity of the 2,5-dinitropyridine ring and the specific positions at which reactions are likely to occur. By analyzing the electronic properties of the molecule, chemists can predict the outcomes of reactions with a considerable degree of accuracy.

The reactivity of the pyridine ring in this compound is profoundly influenced by the two nitro (NO₂) substituents. These groups are strongly electron-withdrawing, which has significant consequences for the molecule's chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are widely used to quantify these effects.

Studies on related dinitropyridine derivatives show that nitro groups substantially increase the electrophilic character of the pyridine ring. researchgate.netresearchgate.net This enhanced electrophilicity makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.netresearchgate.net For instance, in compounds like 2-alkoxy-3,5-dinitropyridines, the nitro groups at the 3 and 5 positions are crucial for facilitating nucleophilic attack by piperidine. researchgate.net Quantum mechanical calculations reveal that these groups stabilize the transition state of the reaction, thereby lowering the required activation energy. researchgate.net

The position and nature of substituents are critical. DFT studies on 2,6-dichloro-3,5-dinitropyridine indicate that the combination of chloro and nitro groups enhances molecular rigidity and thermal stability by shortening the C–N bonds within the pyridine ring. Conversely, replacing electron-withdrawing groups like chlorine with electron-donating groups like amino (NH₂) groups reduces the electron-withdrawing effect, leading to longer C–NO₂ bonds and lower thermal stability.

Computational analyses, such as those using hybrid functionals like B3LYP, can model the charge distribution and frontier molecular orbitals (HOMO/LUMO) of substituted dinitropyridines. This modeling helps in understanding how different substituents modulate the electronic properties and, consequently, the reactivity of the entire molecule. For example, the presence of methoxy groups in 2,6-dimethoxy-3,5-dinitropyridine (B98391) enhances reactivity towards nucleophiles, allowing for a range of substitution reactions.

The prediction of reaction outcomes for this compound relies on a theoretical framework that combines kinetic and thermodynamic calculations with the principles of electronic structure. Computational models can predict not only if a reaction will occur but also where it will occur (regioselectivity) and through what mechanism.

Local reactivity descriptors, derived from DFT, are key to predicting regioselectivity. The Fukui function, for instance, can identify the most electrophilic centers in the molecule, which are the most likely sites for nucleophilic attack. researchgate.net In substituted dinitronaphthyl ethers, a related system, analysis of the global parameters of the reactants and the local Fukui function successfully identified the C1 carbon as the most electrophilic center. researchgate.net

Furthermore, quantitative prediction of reactivity can be achieved using linear free energy relationships, such as the Mayr equation (log k = sN(N + E)). nih.gov By calculating the electrophilicity parameter (E) for a substrate like a dinitropyridine, its reaction rates with a wide array of nucleophiles (characterized by their nucleophilicity parameter, N) can be predicted. nih.govresearchgate.net A strong correlation has been established between experimentally determined electrophilicity parameters and theoretical global electrophilicity indices (ω) calculated via DFT, bridging the gap between experimental kinetics and theoretical predictions. nih.gov This approach allows for the estimation of electrophilicity for compounds where experimental data is unavailable, thus expanding the predictive power of computational chemistry. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2,5 Dinitropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 2,5-dinitropyridine and its derivatives. By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.

The ¹H and ¹³C NMR spectra of dinitropyridine derivatives provide direct information about the chemical environment of each proton and carbon atom. For instance, in 2-(cyclopropylethynyl)-3,5-dinitropyridine, the proton signals appear at δ 9.53 (d, J = 2.1 Hz, 1H, H6) and 9.08 (d, J = 2.1 Hz, 1H, H4), with other signals corresponding to the cyclopropyl (B3062369) group. nih.gov The ¹³C NMR spectrum of this compound shows signals at δ 148.0, 141.7, 128.4, 109.5, 72.1, 9.9, and 0.4. nih.gov

In the case of 2-amino-3,5-dinitropyridine, the ¹H-NMR spectrum in d6-acetone shows two doublets at 9.17 ppm and 9.10 ppm for the pyridine (B92270) ring protons and a broad singlet at 8.35 ppm for the amine protons. dtic.mildtic.mil The corresponding ¹³C-NMR spectrum exhibits signals at 155.95 (C2), 151.64 (C6), 134.11 (C5), 131.60 (C4), and 125.66 (C3). dtic.mildtic.mil The chemical shifts in ¹³C NMR spectra are typically observed in the range of 0-220 ppm for organic compounds. bhu.ac.in The presence of electron-withdrawing nitro groups generally shifts the signals of nearby carbon atoms to a higher chemical shift (downfield). libretexts.org

For more complex derivatives, such as 2,6-bis(picrylamino)-3,5-dinitropyridine (B1254963) (PYX), detailed NMR analysis is crucial for confirming the structure. nih.gov The increasing complexity of such molecules often requires the use of advanced 1D and 2D NMR techniques for complete structural assignment. ipb.pt

Table 1: ¹H and ¹³C NMR Chemical Shifts for Selected Dinitropyridine Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| 2-Amino-3,5-dinitropyridine | d6-acetone | 9.17 (d, J=1.05 Hz, 1H), 9.10 (d, J=1.05 Hz, 1H), 8.35 (brs, -NH₂) | 155.95 (C2), 151.64 (C6), 134.11 (C5), 131.60 (C4), 125.66 (C3) | dtic.mildtic.mil |

| 2-(Cyclopropylethynyl)-3,5-dinitropyridine | CDCl₃ | 9.53 (d, J=2.1 Hz, 1H, H6), 9.08 (d, J=2.1 Hz, 1H, H4), 1.68 (dt, J=13.1, 6.6 Hz, 1H), 1.09-1.18 (m, 4H) | 148.0, 141.7, 128.4, 109.5, 72.1, 9.9, 0.4 | nih.gov |

For complex or poorly soluble compounds, solid-state NMR (ssNMR) techniques like ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) are invaluable. mdpi.com These methods provide detailed information about the nitrogen environments within the molecule, which is particularly useful for nitro- and amino-substituted heterocycles. mdpi.com The ¹⁵N chemical shifts are sensitive to the electronic structure and intermolecular interactions, such as hydrogen bonding. mdpi.comrsc.org

Combining experimental ssNMR data with ab initio calculations of chemical shifts allows for a deeper understanding of the molecular and electronic structure. mdpi.com For instance, in a study of aminonitropyridines, ¹⁵N CP/MAS NMR was used to measure the chemical shifts of nitro and amino groups, and the results were in good agreement with theoretical calculations. mdpi.com This approach can accurately predict the effects of substituents on the chemical shifts of the ring nitrogen atoms. mdpi.com The ¹⁵N CP/MAS NMR spectra can reveal conformational changes and different packing modes in the solid state. nih.gov

Proton (¹H NMR) and Carbon (¹³C NMR) Chemical Shift Analysis for Structural Assignment

Vibrational Spectroscopy (Infrared (IR), Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing intermolecular interactions in this compound and its derivatives. nih.govaip.org

The vibrational spectra of dinitropyridines are characterized by the distinct absorption bands of the nitro (NO₂) and pyridine ring moieties.

Nitro Group (NO₂) Vibrations : Aromatic nitro compounds typically show strong absorptions for asymmetric and symmetric stretching vibrations. derpharmachemica.comnajah.edu The asymmetric (ν_as) stretching band appears in the 1500–1650 cm⁻¹ range, while the symmetric (ν_s) stretching band is found between 1260–1400 cm⁻¹. researchgate.net For example, in 2-amino-3,5-dinitropyridine, IR bands at 1580 cm⁻¹ and 1330 cm⁻¹ are attributed to the NO₂ stretching vibrations. dtic.mildtic.mil Other deformation modes of the nitro group, such as scissoring, rocking, wagging, and twisting, appear at lower frequencies. derpharmachemica.comnajah.edu

Pyridine Ring Vibrations : The pyridine ring exhibits several characteristic vibrations. The C-H stretching vibrations are typically observed in the 3000–3100 cm⁻¹ region. najah.edu The C=C and C=N stretching vibrations within the ring occur in the 1400–1610 cm⁻¹ range. osi.lv The ring breathing mode, a coupled vibration of the entire ring, is also a characteristic feature. researchgate.net For 2-hydroxy-3,5-dinitropyridine (B1346602), the ring breathing mode was identified at 862 cm⁻¹ in the Raman spectrum. researchgate.net

Vibrational spectroscopy is particularly sensitive to intermolecular interactions, such as hydrogen bonding. uwaterloo.cachemrxiv.orgrsc.org These interactions can cause shifts in the vibrational frequencies of the involved functional groups. In the solid state, N-H···O hydrogen bonds between an amino group and a nitro group are common in nitropyridine derivatives. mdpi.com These interactions are reflected in the N-H stretching region (typically 3100–3500 cm⁻¹) of the IR spectrum. mdpi.com The formation of hydrogen bonds can also influence the frequencies of the nitro group vibrations. najah.edu Computational studies combined with experimental spectra help in the detailed interpretation of these spectral shifts and the nature of the intermolecular forces. uwaterloo.ca

Characteristic Vibrational Modes of Nitro and Pyridine Moieties

X-ray Diffraction Studies

For derivatives of dinitropyridine, X-ray diffraction studies confirm the planarity of the pyridine ring and the orientation of the substituent groups. For instance, the crystal structure of 2,6-bis(picrylamino)-3,5-dinitropyridine (PYX) was determined by X-ray diffraction, revealing a density of 1.757 g/cm³ at 298 K. nih.gov In another example, the structure of 2-methoxy-3,5-dinitropyridine (B98874) was elucidated, showing that the two ortho-nitro groups force the methoxy (B1213986) group to be nearly perpendicular to the pyridine ring. cdnsciencepub.com

X-ray diffraction is also crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding and π-stacking, which significantly influence the crystal packing and physical properties of the material. dtic.mil Studies on derivatives like 2-(-α-methylbenzylamino)-5-dinitropyridine under high pressure using synchrotron X-ray diffraction have revealed pressure-induced conformational phase transitions. researchgate.net

Single Crystal X-ray Analysis for Precise Molecular Geometry and Crystal Structure Determination

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing detailed insights into molecular geometry, bond lengths, bond angles, and intermolecular interactions. Studies on various derivatives of dinitropyridine have utilized this method to elucidate their structural characteristics.

For instance, the X-ray single-crystal analysis of 2-methoxy-3,5-dinitropyridine revealed that it crystallizes in the monoclinic space group P2₁/n. cdnsciencepub.com The pyridine ring is planar, and the influence of the two adjacent nitro groups forces the methoxy group to be twisted out of the ring's plane. cdnsciencepub.com This perpendicular orientation is a common feature in 2,6-disubstituted anisoles. cdnsciencepub.com In contrast, the crystal structure of 3-chloro-5-methoxy-2,6-dinitropyridine also shows a twisted conformation for the two nitro groups with respect to the pyridine ring, with dihedral angles of 33.12° and 63.66°. iucr.org

In the case of amino-substituted derivatives, hydrogen bonding plays a crucial role in stabilizing the crystal structure. The crystal structure of 2-amino-4-methyl-3,5-dinitropyridine is stabilized by a combination of N-H···N and N-H···O hydrogen bonds, resulting in a layered arrangement. nih.gov Similarly, extensive intramolecular and intermolecular hydrogen bonding is observed in the crystal structures of 3,5-dinitro-2,4,6-triaminopyridine and 2,6-diamino-3,5-dinitropyridine-1-oxide , leading to planar molecular structures and high crystal densities. dtic.mil The investigation of 2,6-bis(picrylamino)-3,5-dinitropyridine (PYX) also confirmed its structure through single-crystal X-ray diffraction. nih.gov

The crystallographic data for several dinitropyridine derivatives are summarized in the table below.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref |

| 2-methoxy-3,5-dinitropyridine | C₆H₅N₃O₅ | Monoclinic | P2₁/n | 7.496(5) | 18.38(1) | 6.068(2) | 77.18(4) | 4 | cdnsciencepub.com |

| 3-chloro-5-methoxy-2,6-dinitropyridine | C₆H₄ClN₃O₅ | Monoclinic | P2₁/n | 6.6490(13) | 10.842(2) | 12.715(3) | 95.55(3) | 4 | iucr.org |

| 2-amino-4-methyl-3,5-dinitropyridine | C₆H₆N₄O₄ | Triclinic | P-1 | - | - | - | - | - | nih.gov |

| 2,6-bis(picrylamino)-3,5-dinitropyridine | C₁₇H₇N₉O₁₂ | - | - | - | - | - | - | - | nih.gov |

Note: Full lattice parameters for all compounds were not available in the cited sources.

Neutron Diffraction Studies of Structural Attributes

Neutron diffraction is a powerful complementary technique to X-ray diffraction, particularly effective for accurately locating hydrogen atoms and studying charge density distributions due to its sensitivity to atomic nuclei. While comprehensive neutron diffraction data for this compound itself is not widely available, studies on its derivatives highlight the utility of this method.

A notable investigation involved neutron diffraction analysis of 3,5-dinitro-2-[[1-phenylethyl]amino]pyridine (MBADNP) . researchgate.netresearchgate.net These studies were conducted to relate the specific structural attributes of the material, such as hydrogen bonding and charge density, to its physical properties, particularly its nonlinear optical (NLO) activity. researchgate.netresearchgate.net The precise localization of hydrogen atoms via neutron diffraction is critical in understanding the C-H···N and C-H···O hydrogen-bonding motifs that can influence molecular packing and, consequently, the bulk properties of the material. researchgate.net The charge-density analysis from such studies provides experimental insight into the electronic distribution within the molecule, which is fundamental to understanding its reactivity and photophysical behavior. researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Analysis of Electronic Transitions and Absorption Maxima

Electronic absorption spectroscopy, primarily UV-Visible spectroscopy, is instrumental in probing the electronic structure of molecules. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, with the wavelengths of maximum absorbance (λmax) corresponding to specific electronic transitions.

For dinitropyridine derivatives, the electronic spectra are typically characterized by transitions involving the π-electrons of the aromatic ring and the nitro groups, as well as non-bonding (n) electrons on the nitrogen and oxygen atoms. The primary transitions observed are π→π* and n→π. uomustansiriyah.edu.iqazooptics.com The π→π transitions are generally high-intensity absorptions associated with the conjugated π-system, while the n→π* transitions, which involve the promotion of a lone-pair electron to an antibonding π* orbital, are typically weaker. azooptics.com

In studies of charge-transfer (CT) complexes formed between 2-chloro-3,5-dinitropyridine (B146277) and various aniline (B41778) derivatives, the electronic absorption spectra revealed bands corresponding to intermolecular charge transfer, alongside π→π* and n→π* transitions within the dinitropyridine moiety. dergipark.org.tr Theoretical studies on 2-hydroxy-3,5-dinitropyridine using Time-Dependent Density Functional Theory (TD-DFT) have been employed to simulate UV-Visible spectra and predict the π→π* electronic transitions. researchgate.netdoi.org

The electronic properties of 2-(pyrrolidin-1-yl)-3,5-dinitropyridine (DNP-Pyr) were investigated using UV-Vis spectroscopy, which, when complemented by DFT and TD-DFT calculations, provided insights into the electronic transitions and the HOMO-LUMO energy gap. x-mol.net Similarly, for 2,6-dimethoxy-3,5-dinitropyridine (B98391) , TD-DFT methods have been used to predict electronic absorption spectra, showing good agreement with experimental findings. researchgate.net

| Derivative | Solvent | λmax (nm) | Transition Type | Reference |

| 2-chloro-3,5-dinitropyridine complexes | Nujol mull | Varies | CT, π→π, n→π | dergipark.org.tr |

| 2-hydroxy-3,5-dinitropyridine | Gas/Ethanol | - | π→π* (Predicted) | researchgate.net |

| 2-(pyrrolidin-1-yl)-3,5-dinitropyridine | Acetonitrile/Water | - | - | x-mol.net |

Note: Specific λmax values are highly dependent on the specific derivative and solvent environment and are not always reported as single values.

Photophysical Properties and Intramolecular Charge Transfer Phenomena

The photophysical properties of dinitropyridine derivatives are largely governed by the nature and position of their substituents, which can induce significant intramolecular charge transfer (ICT). ICT occurs in molecules possessing both electron-donating and electron-accepting groups, leading to a redistribution of electron density upon photoexcitation. This phenomenon is central to the nonlinear optical (NLO) properties observed in many of these compounds.

Computational studies on 2-hydroxy-3,5-dinitropyridine have extensively explored its ICT characteristics. researchgate.netaip.org Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), reveals that the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO resides on the electron-accepting pyridine and nitro moieties. aip.orgaip.org The energy gap between these orbitals (calculated as 4.521 eV for 2-hydroxy-3,5-dinitropyridine) is indicative of the molecule's kinetic stability and the energy required for the ICT process. aip.org The movement of the π-electron cloud from donor to acceptor levels results in polarization, which is a key factor for high NLO activity. aip.org This ICT character is further confirmed by Natural Bond Orbital (NBO) analysis. aip.orgaip.org

The compound 2-(pyrrolidin-1-yl)-3,5-dinitropyridine (DNP-Pyr) , featuring a strong electron-donating pyrrolidinyl group and electron-withdrawing nitro groups, exhibits significant NLO properties attributed to a high dipole moment and hyperpolarizabilities, which are direct consequences of efficient ICT. x-mol.netresearchgate.net Experimental and theoretical analyses of such donor-acceptor systems confirm that the broad, low-energy absorption bands in their UV-Vis spectra are characteristic of strong ICT interactions. researchgate.netresearchgate.net

Research Applications and Functional Material Development Based on 2,5 Dinitropyridine Derivatives

Role as Synthetic Intermediates in Organic Chemistry

The highly electron-deficient nature of the 2,5-dinitropyridine scaffold renders it an important intermediate in organic synthesis, facilitating the construction of more complex molecular architectures.

Precursors for Complex Heterocyclic Systems

Nitropyridines, including this compound derivatives, serve as readily available precursors for a wide array of mono- and polynuclear heterocyclic systems. mdpi.comresearchgate.net These systems are of significant interest in medicinal chemistry and materials science. For instance, 2-chloro-3,5-dinitropyridine (B146277) is a key starting material for synthesizing various heterocyclic compounds. mdpi.comnih.govresearchgate.netresearchgate.netcymitquimica.com It is used in nucleophilic substitution reactions to introduce different functional groups, leading to the formation of complex structures like imidazo[4,5-b]pyridines, which have been investigated as potential inhibitors of necroptosis. mdpi.comnih.gov

The transformation of dinitropyridine derivatives can lead to the formation of fused heterocyclic systems. For example, 2-chloro-3,5-dinitropyridine reacts with nucleophiles to form a variety of derivatives. researchgate.net Furthermore, the reaction of 2-chloro-3,5-dinitropyridine with 5-aryltetrazoles can lead to N-bridged dinitro mdpi.comCurrent time information in Bangalore, IN.triazolo[1,5-a]pyridines through thermal decomposition and cyclization. researchgate.net

Building Blocks for Diverse Chemical Transformations

The reactivity of this compound derivatives allows them to be versatile building blocks for a range of chemical transformations. Nucleophilic aromatic substitution is a common reaction, where the nitro groups activate the pyridine (B92270) ring, and a leaving group, such as a halogen at the 2-position, can be readily displaced by various nucleophiles. mdpi.comnih.gov This allows for the introduction of a wide array of substituents, thereby enabling the synthesis of a diverse library of compounds.

For example, 2-chloro-3,5-dinitropyridine undergoes nucleophilic substitution with amines to afford aminopyridine derivatives in high yields. mdpi.comnih.gov These derivatives can then undergo further transformations, such as the selective reduction of one nitro group, to create even more complex and functionally diverse molecules. mdpi.comnih.gov This step-wise functionalization highlights the utility of dinitropyridines as platforms for building intricate molecular structures.

Development of Energetic Materials

The presence of multiple nitro groups in this compound derivatives imparts high-energy characteristics, making them important precursors in the development of energetic materials.

Synthesis of High-Energy Density Compounds (e.g., ANPyO, PYX)

Derivatives of this compound are key in the synthesis of high-energy density materials that are often sought for their thermal stability and low sensitivity. Two notable examples are 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) and 2,6-bis(picrylamino)-3,5-dinitropyridine (B1254963) (PYX).

PYX (2,6-bis(picrylamino)-3,5-dinitropyridine) is another significant heat-resistant explosive. researchgate.nettandfonline.com It is synthesized from pyridine derivatives through nitration and condensation reactions. An improved synthesis method involves reacting 2,6-diaminopyridine (B39239) with picryl chloride, followed by nitration to introduce the nitro groups at the 3 and 5 positions. PYX exhibits exceptional thermal stability, with a decomposition temperature around 360°C. researchgate.net

| Compound | Starting Material | Key Synthesis Steps | Noteworthy Properties |

| ANPyO | 2,6-Diaminopyridine | Acetylation, N-oxidation, Nitration | High thermal stability, low sensitivity, performance comparable to TATB. sioc-journal.cnlukasiewicz.gov.plresearchgate.net |

| PYX | 2,6-Diaminopyridine | Reaction with picryl chloride, Nitration | Exceptional thermal stability (decomposes at ~360°C). researchgate.nettandfonline.com |

Reactive Molecular Dynamics Insights into Thermal Decomposition Mechanisms

Understanding the thermal decomposition of energetic materials is crucial for assessing their stability and safety. Reactive molecular dynamics (ReaxFF) simulations have been employed to investigate the decomposition mechanisms of compounds related to this compound derivatives. For instance, studies on plastic-bonded explosives (PBXs) containing related structures like 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) provide insights into how interactions between the explosive and binder can stabilize the crystal and reduce sensitivity. researchgate.net Although not directly on this compound, these computational methods are applicable and reveal that the initial decomposition stages often involve the cleavage of specific bonds, such as N-NO2 bonds. dntb.gov.uaacs.org In the case of PYX, thermal decomposition has been shown to occur in two stages, starting with the cleavage of N-H and C-NO₂ bonds.

Bioactive Molecule Design and Drug Discovery Research

The structural motifs derived from this compound are also valuable in the field of medicinal chemistry for the design of new bioactive molecules.

Nitropyridines, in general, are recognized as important precursors for a wide range of heterocyclic systems that exhibit diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative properties. mdpi.comresearchgate.net The dinitropyridine scaffold can be functionalized to create compounds with specific biological targets. For example, 2-chloro-3,5-dinitropyridine has been used as a starting material in the synthesis of novel imidazopyridines investigated as inhibitors of necroptosis. mdpi.comnih.gov

Furthermore, derivatives such as 2-amino-3,5-dinitropyridine have been explored for their potential biological activities. cymitquimica.com The reaction of piperidine (B6355638) with 2-ethoxy-3,5-dinitropyridine (B100253) has been studied computationally to identify potential inhibitors against the SARS-CoV-2 main protease (Mpro), with results suggesting that the products could have favorable drug-like properties. researchgate.net The versatility of the dinitropyridine core allows for the synthesis of various derivatives that can be screened for a wide range of biological activities. acs.org

Nitropyridines as Privileged Pharmacological Scaffolds

The pyridine framework is a key component in numerous therapeutic agents, with approximately 14% of FDA-approved N-heterocyclic drugs in 2021 containing this moiety. mdpi.com Nitropyridines, as a subclass, have garnered significant interest from researchers and serve as valuable scaffolds for developing new bioactive molecules. mdpi.com Their utility is demonstrated in their application as radiolabeled compounds for positron-emission tomography (PET) and as ligands for coordination compounds with a range of biological activities. mdpi.com The electron-withdrawing nature of the nitro groups on the pyridine ring, as seen in compounds like 2,6-Dichloro-3,5-dinitropyridine (B14073009), enhances both stability and reactivity, making it a versatile intermediate for further chemical modifications. This reactivity allows for the synthesis of complex molecules with potential therapeutic properties. For instance, 3,5-dinitropyridine (B58125) derivatives have been used as starting materials for the synthesis of imidazo[4,5-b]pyridines, which act as salt-inducible kinase (SIK) modulators for treating conditions like rheumatoid arthritis. mdpi.com

Investigation as Potential Enzyme Inhibitors (e.g., SARS-CoV-2 Mpro, JAK2, Urease)

Derivatives of dinitropyridine have been a focal point in the search for inhibitors of various clinically relevant enzymes.

SARS-CoV-2 Mpro: The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. researchgate.netresearchgate.neteuropeanreview.org Computational studies have investigated piperidine derivatives, synthesized via nucleophilic aromatic substitution (SNAr) reactions with 2-ethoxy-3,5-dinitropyridine (EDNP) and 2-methoxy-3,5-dinitropyridine (B98874) (MDNP), as potential Mpro inhibitors. researchgate.netresearchgate.net Molecular docking simulations revealed that these derivatives exhibit strong binding interactions with key catalytic residues of Mpro, specifically His41 and Cys145, suggesting their potential to disrupt the viral life cycle. researchgate.net

JAK2: Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase, and its inhibitors are of interest for treating various diseases. mdpi.comnih.gov A series of potent JAK2 inhibitors have been synthesized starting from 2-chloro-5-methyl-3-nitropyridine. mdpi.com The most effective compounds in one synthesized series demonstrated the ability to inhibit JAK2 with IC₅₀ values ranging from 8.5 to 12.2 µM. mdpi.com

Urease: 3-Nitropyridylpiperazine derivatives have been synthesized and assessed as potential urease inhibitors for the treatment of gastric diseases. mdpi.com These compounds were prepared by reacting 2-chloro-3-nitropyridine (B167233) with piperazine (B1678402) and subsequent N-alkylation. mdpi.com In another study, a 5-nitropyridin-2-yl derivative of 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione was identified as a dual inhibitor of both chymotrypsin (B1334515) and urease, with an IC₅₀ value of 29.21 ± 0.98 μM against urease. mdpi.com

Table 1: Enzyme Inhibition by Dinitropyridine Derivatives

| Compound Class | Target Enzyme | Starting Material | Result (IC₅₀) |

|---|---|---|---|

| Sulfamides | JAK2 | 2-amino-3-methylpyridine | 8.5–12.2 µM mdpi.com |

| 5-nitropyridin-2-yl derivative | Urease | 5-nitropyridin-2-yl amine | 29.21 ± 0.98 μM mdpi.com |

Antimicrobial and Antiviral Activities of Dinitropyridine Derivatives

The dinitropyridine scaffold is present in various compounds investigated for their ability to combat microbial and viral infections.